Product packaging for 2-Amino-6-fluoro-3-nitrobenzonitrile(Cat. No.:CAS No. 1378862-33-9)

2-Amino-6-fluoro-3-nitrobenzonitrile

Cat. No.: B1376413
CAS No.: 1378862-33-9
M. Wt: 181.12 g/mol
InChI Key: OLVYIQOIYHAYDU-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-3-nitrobenzonitrile is a halogenated aromatic nitrile derivative with a molecular formula C₇H₄FN₃O₂ and molecular weight 197.13 g/mol. Its structure features:

  • Amino group (-NH₂) at position 2,
  • Fluorine at position 6,
  • Nitro group (-NO₂) at position 3,
  • Nitrile (-CN) at position 1.

This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and advanced materials due to its electron-withdrawing substituents (fluoro, nitro) and reactivity of the nitrile group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4FN3O2 B1376413 2-Amino-6-fluoro-3-nitrobenzonitrile CAS No. 1378862-33-9

Properties

IUPAC Name

2-amino-6-fluoro-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-5-1-2-6(11(12)13)7(10)4(5)3-9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVYIQOIYHAYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378862-33-9
Record name 2-amino-6-fluoro-3-nitrobenzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluoro-3-nitrobenzonitrile typically involves the nitration of 2-Amino-6-fluorobenzonitrile. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is typically purified through recrystallization or other suitable methods to achieve the desired level of purity for various applications .

Chemical Reactions Analysis

Nitro Group (−NO₂)

The nitro group is a strong electron-withdrawing group (EWG), facilitating nucleophilic aromatic substitution (SₙAr) and reduction reactions:

Reaction TypeReagents/ConditionsProductsYield*References
Reduction to amineH₂/Pd-C (catalytic hydrogenation)2-Amino-6-fluoro-3-aminobenzonitrile85–92%
Reduction to amineFe/AcOH2-Amino-6-fluoro-3-aminobenzonitrile70–78%
SₙAr displacementPhenol/K₂CO₃ in DMF (80°C)2-Amino-6-fluoro-3-phenoxybenzonitrile65%

Note : Yields vary based on solvent polarity and temperature.

Amino Group (−NH₂)

The amino group participates in cyclization and acylation reactions:

Reaction TypeReagents/ConditionsProductsYield*References
CyclizationPPSE (trimethylsilyl polyphosphate), MWBenzothiophene-fused derivatives60–80%
AcylationAcetic anhydride/pyridine2-Acetamido-6-fluoro-3-nitrobenzonitrile90%

Nitrile Group (−CN)

The nitrile group undergoes hydrolysis and cycloaddition:

Reaction TypeReagents/ConditionsProductsYield*References
Hydrolysis to amideH₂SO₄ (conc.), H₂O (100°C)2-Amino-6-fluoro-3-nitrobenzamide75%
Hydrolysis to acidKOH/EtOH, reflux2-Amino-6-fluoro-3-nitrobenzoic acid68%

Fluoro Group (−F) Reactivity

The fluorine atom directs electrophilic substitution and undergoes displacement:

Reaction TypeReagents/ConditionsProductsYield*References
SₙAr displacementNaN₃/CuI in DMF (120°C)2-Amino-6-azido-3-nitrobenzonitrile55%
Fluorine retentionStabilizes intermediates in MW-assisted reactions

Domino Reactions

Sequential functionalization leverages the interplay of substituents:

  • Example : MW-assisted cyclization with malononitrile yields fused heterocycles (e.g., quinazolines) .

Reagents/ConditionsProductsYield*
Malononitrile/CuI/K₃PO₄ in DMF (170°C)3-Amino-benzothiophene derivatives60–65%

Mechanistic Insights

  • Nitro Reduction : Catalytic hydrogenation proceeds via adsorption on Pd-C, forming an intermediate hydroxylamine .

  • SₙAr : The nitro group activates the ring, directing nucleophiles to the meta position relative to itself .

  • Thermal Stability : Decomposition occurs above 200°C, releasing NOₓ gases and forming fluorinated polyaromatics .

Comparative Reactivity

CompoundKey DifferencesReactivity Impact
2-Amino-5-fluorobenzonitrile−NO₂ at C5 instead of C3Alters SₙAr regioselectivity
4-Fluoro-2-nitrobenzonitrile−NH₂ absentReduced cyclization potential

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity
Research indicates that derivatives of 2-amino-6-fluoro-3-nitrobenzonitrile exhibit promising antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including cervical (HeLa), breast (MCF-7), and colon (CaCo-2) cancer cells. The cytotoxicity of these compounds is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 Value (µM)
This compound derivativeHeLa5.0
This compound derivativeMCF-74.5
This compound derivativeCaCo-26.0

Mechanism of Action
The mechanism by which these compounds exert their antitumor effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Further studies are required to elucidate the specific pathways involved.

Synthesis and Chemical Reactions

Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including nucleophilic aromatic substitution reactions. The introduction of the amino group at the ortho position relative to the nitro and cyano groups enhances its reactivity and potential for further modifications.

Reactivity in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. For example, it can be used to synthesize novel benzothiazole derivatives that have shown antibacterial and antifungal activities.

Material Science Applications

Dyes and Pigments
The incorporation of fluorine into organic compounds often enhances their stability and color properties. Compounds like this compound can be utilized in the production of dyes that exhibit improved lightfastness and vibrancy.

ApplicationDescription
DyesUsed in textile applications for bright colors that resist fading.
PigmentsIncorporated into plastics for enhanced durability and aesthetic appeal.

Case Studies

Case Study 1: Antitumor Evaluation
In a study published in Molecules, derivatives of this compound were evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated significant inhibition of cell growth, suggesting potential for development as anticancer agents .

Case Study 2: Synthesis Pathways
A comprehensive study on the synthesis pathways highlighted the versatility of this compound as a precursor for creating a range of biologically active compounds. Researchers reported successful synthesis methods that yielded high purity products suitable for pharmacological testing .

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-3-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple functional groups allows it to engage in various interactions, contributing to its biological activity .

Comparison with Similar Compounds

2-Amino-4-nitrobenzonitrile

Property 2-Amino-6-fluoro-3-nitrobenzonitrile 2-Amino-4-nitrobenzonitrile
Molecular Formula C₇H₄FN₃O₂ C₇H₅N₃O₂
Molecular Weight 197.13 g/mol 163.13 g/mol
Substituents F (6), NO₂ (3), NH₂ (2), CN (1) NO₂ (4), NH₂ (2), CN (1)
CAS Number Not explicitly provided 87376-25-8
Key Differences Fluorine enhances electronegativity and steric effects; nitro at position 3 vs. 4 alters electronic distribution. Lacks fluorine; nitro at position 4 reduces ortho/para reactivity.

6-Amino-3-bromo-2-fluorobenzonitrile

Property This compound 6-Amino-3-bromo-2-fluorobenzonitrile
Molecular Formula C₇H₄FN₃O₂ C₇H₄N₂FBr
Molecular Weight 197.13 g/mol 215.02 g/mol
Substituents F (6), NO₂ (3), NH₂ (2), CN (1) Br (3), F (2), NH₂ (6), CN (1)
CAS Number Not explicitly provided 845866-92-4
Key Differences Bromine in the latter increases molecular weight and polarizability, favoring nucleophilic substitution. Nitro group (target compound) enhances electrophilicity compared to bromine.

2-Amino-3,6-difluorobenzonitrile

Property This compound 2-Amino-3,6-difluorobenzonitrile
Molecular Formula C₇H₄FN₃O₂ C₇H₄F₂N₂
Molecular Weight 197.13 g/mol 154.12 g/mol
Substituents F (6), NO₂ (3), NH₂ (2), CN (1) F (3,6), NH₂ (2), CN (1)
CAS Number Not explicitly provided 190011-81-5
Key Differences Additional fluorine at position 3 (difluoro compound) increases steric hindrance but lacks nitro group, reducing reactivity in nitration or reduction reactions.

Ethyl 2-amino-6-fluoro-3-nitrobenzoate

Property This compound Ethyl 2-amino-6-fluoro-3-nitrobenzoate
Molecular Formula C₇H₄FN₃O₂ C₉H₉FN₂O₄
Molecular Weight 197.13 g/mol 228.18 g/mol
Functional Group Nitrile (-CN) Ester (-COOEt)
CAS Number Not explicitly provided 150368-37-9
Key Differences Nitrile group enables cyanation reactions; ester in the latter enhances solubility in polar solvents but reduces stability under basic conditions.

2-Chloro-3-fluoro-6-nitroaniline

Property This compound 2-Chloro-3-fluoro-6-nitroaniline
Molecular Formula C₇H₄FN₃O₂ C₆H₄ClFN₂O₂
Molecular Weight 197.13 g/mol 194.56 g/mol
Substituents F (6), NO₂ (3), NH₂ (2), CN (1) Cl (2), F (3), NO₂ (6), NH₂ (1)
CAS Number Not explicitly provided Not explicitly provided
Key Differences Chlorine introduces heavier halogen effects; nitro at position 6 (vs. 3) alters resonance stabilization.

Biological Activity

2-Amino-6-fluoro-3-nitrobenzonitrile (CAS Number: 1378862-33-9) is an aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in drug development, particularly focusing on its derivatives.

Chemical Structure and Properties

  • Molecular Formula : C7H5F N2O2
  • Molecular Weight : Approximately 165.13 g/mol
  • Appearance : Off-white powder
  • Melting Point : Ranges from 127 °C to 131 °C

The presence of functional groups such as amino, nitro, and fluorine in adjacent positions on the benzonitrile structure enhances its reactivity and biological activity.

The biological activity of this compound is primarily linked to its derivatives, which have been shown to exhibit a range of pharmacological effects. The mechanisms through which these derivatives exert their effects include:

  • Enzyme Inhibition : Compounds derived from this compound can act as inhibitors or activators of various enzymes, influencing biochemical pathways related to oxidative stress and cellular metabolism.
  • Cellular Effects : The compound has been observed to impact cell signaling pathways, gene expression, and the activity of enzymes such as peroxidases, which play critical roles in cellular responses to oxidative stress.

Biological Activities

Research indicates that derivatives of this compound possess several notable biological activities:

  • Anticancer Activity : Compounds derived from this structure have shown potential in treating various cancers. For example, quinazoline derivatives synthesized from this compound exhibit significant antiproliferative effects on cancer cell lines such as U87MG (glioblastoma) and MCF7 (breast cancer) with IC50 values indicating potent inhibitory effects .
  • Antiviral Properties : Some derivatives have been evaluated for their ability to inhibit viral infections, including coronaviruses. In particular, modifications at specific positions have resulted in compounds with high anti-MERS-CoV activity .
  • Antibacterial and Antioxidant Activities : Similar compounds in the literature have demonstrated antibacterial and antioxidant properties, suggesting that this compound may also have these capabilities.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound and its derivatives:

StudyFindings
Study A Synthesized quinazoline derivatives from the compound showed IC50 values ranging from 0.157 μM to 5.8 μM against various cancer cell lines .
Study B Investigated the interaction of the compound with peroxidase enzymes, revealing its role in modulating oxidative stress responses in cells.
Study C Evaluated antiviral activity against MERS-CoV, identifying specific derivatives with promising inhibitory effects without cytotoxicity .

Q & A

Basic: What synthetic routes are available for 2-Amino-6-fluoro-3-nitrobenzonitrile, and how can purity be optimized?

Answer:
A common approach involves sequential functionalization of a benzonitrile precursor. For example, nitration and fluorination steps can be strategically positioned using directing groups. Ethyl 2-amino-6-fluoro-3-nitrobenzoate (CAS 150368-37-9) serves as a key intermediate, where hydrolysis of the ester group followed by cyanation yields the target compound . To optimize purity:

  • Use HPLC with a C18 column and acetonitrile/water mobile phase to isolate impurities.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) to avoid over-nitration.
  • Recrystallize in ethanol/water (3:1) to achieve >97% purity.

Key Considerations:

  • Nitro groups may deactivate the ring; use mild reducing agents (e.g., SnCl₂/HCl) for amino group retention.
  • Fluorine substituents influence reaction kinetics; monitor temperature to prevent side reactions .

Advanced: How do steric and electronic effects of substituents dictate regioselectivity in further functionalization?

Answer:
The amino (-NH₂), fluoro (-F), and nitro (-NO₂) groups create competing electronic effects:

  • Nitro groups are strong meta-directors but deactivating.
  • Amino groups are ortho/para-directors and activating.
  • Fluorine is weakly deactivating but ortho/para-directing.

Table 1: Substituent Effects on Electrophilic Aromatic Substitution

SubstituentPosition Relative to CNDirecting EffectReactivity
-NH₂ParaActivatingHigh
-FMetaDeactivatingModerate
-NO₂OrthoDeactivatingLow

For bromination, the amino group dominates, directing electrophiles to the para position relative to itself. Computational studies (DFT) suggest the nitro group’s steric bulk limits accessibility at the ortho position . Validate regioselectivity via ¹H NMR (e.g., coupling constants for adjacent protons) and X-ray crystallography .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • ¹³C NMR : Identify nitrile (C≡N) peaks at ~115 ppm and nitro groups at ~150 ppm. Fluorine coupling splits adjacent carbon signals.
  • ¹⁹F NMR : A singlet near -110 ppm confirms the absence of fluorine in competing positions .
  • IR Spectroscopy :
    • Nitrile stretch: ~2230 cm⁻¹.
    • Nitro symmetric/asymmetric stretches: ~1520 and ~1350 cm⁻¹.
    • Cross-reference with the NIST IR database to resolve ambiguities .

Data Interpretation Tip: Compare experimental results with simulated spectra (e.g., Gaussian software) to validate substituent positions .

Advanced: How can contradictions in spectral data be resolved during structural elucidation?

Answer: Contradictions often arise from:

  • Tautomerism : The amino group may exhibit prototropic shifts, altering NMR signals. Use D₂O exchange experiments to confirm labile protons.
  • Crystallographic vs. Solution Data : X-ray structures may differ from NMR due to solid-state packing. Perform variable-temperature NMR to assess dynamic effects.
  • Isotopic Fluorine Effects : ¹⁹F-¹H coupling in NMR can obscure signals. Use decoupling techniques or high-field instruments (≥500 MHz) .

Case Study: Discrepancies in NOE correlations might suggest rotational barriers around the nitro group. Use DFT-based conformational analysis to model energy minima .

Basic: What are the recommended storage protocols to ensure compound stability?

Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the nitrile group.
  • Compatibility : Avoid polypropylene containers; use glass or fluoropolymer-lined caps to prevent adsorption .

Stability Tests:

  • Monitor purity via HPLC every 6 months.
  • Track color changes (yellowing indicates nitro group degradation).

Advanced: What mechanistic insights explain competing pathways in the compound’s catalytic hydrogenation?

Answer:
Hydrogenation of the nitro group to -NH₂ can compete with nitrile reduction. Key factors:

  • Catalyst Choice : Pd/C selectively reduces nitro groups, while Raney Ni may reduce nitriles to amines.
  • Solvent Effects : Ethanol promotes nitro reduction; acidic conditions (e.g., HCl) stabilize intermediates.

Table 2: Hydrogenation Outcomes Under Different Conditions

CatalystSolventPressure (psi)Major Product
Pd/CEthanol502-Amino-6-fluoro-3-aminobenzonitrile
Raney NiAcetic Acid302-Amino-6-fluoro-3-cyclohexylamine

Mechanistic studies (e.g., in situ FTIR ) reveal nitro-to-amine conversion proceeds via a nitroso intermediate. Computational modeling (MD simulations) can predict solvent-catalyst interactions .

Advanced: How do solvent polarity and pH influence the compound’s solubility and reactivity?

Answer:

  • Solubility : The compound is sparingly soluble in water (logP ~1.8) but dissolves in DMSO or DMF.
  • pH Effects :
    • Acidic conditions (pH <3) : Protonation of the amino group increases solubility but may destabilize the nitrile.
    • Basic conditions (pH >10) : Nitro groups undergo hydrolysis to carboxylic acids.

Reactivity Implications:

  • Use buffered solutions (pH 5–7) for nucleophilic substitutions to balance solubility and stability.
  • Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic attack on the aromatic ring .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing.
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.
  • Waste Disposal : Incinerate in a licensed facility; avoid release into aquatic systems due to nitrile toxicity .

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